Methyl 4-aminochromane-7-carboxylate hydrochloride
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Overview
Description
Methyl 4-aminochromane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminochromane-7-carboxylate hydrochloride typically involves the reaction of 2-bromomethyl-6-chlorobenzoic acid methyl ester with triethylamine and ®-methyl 4-aminochromane-7-carboxylate in toluene . The reaction conditions include maintaining an inert atmosphere and room temperature storage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and amination reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminochromane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted chromane compounds.
Scientific Research Applications
Methyl 4-aminochromane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chromane ring system can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminooxane-4-carboxylate hydrochloride: Similar structure but with an oxane ring instead of a chromane ring.
Methyl ®-4-aminochromane-7-carboxylate hydrochloride: A stereoisomer with similar properties.
Uniqueness
Methyl 4-aminochromane-7-carboxylate hydrochloride is unique due to its specific chromane ring system and the presence of both amino and carboxylate ester functional groups. This combination of features makes it a versatile compound for various chemical and biological applications .
Biological Activity
Methyl 4-aminochromane-7-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C12H13ClN2O3
- Molecular Weight : 270.69 g/mol
The compound features a chromane backbone, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with chromane structures often exhibit significant antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : This compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that similar compounds can protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cellular targets:
- Cell Viability Assays : Studies indicated that the compound enhances cell viability in neuronal cell lines exposed to oxidative stress, suggesting neuroprotective effects.
- Cytotoxicity : The compound showed low cytotoxicity in non-cancerous cell lines, with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Neuroprotective Effects : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.
- Anti-inflammatory Activity : The compound demonstrated significant reduction in inflammation markers in models of induced arthritis.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
- Findings : Mice treated with the compound showed a significant reduction in amyloid plaque formation compared to controls, alongside improved memory performance on cognitive tests.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory properties in a rat model of rheumatoid arthritis.
- Findings : Treatment with the compound led to a marked decrease in joint swelling and pain scores, suggesting its potential as an anti-rheumatic agent.
Data Table of Biological Activities
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChI Key |
YVWOWWYTENVLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N.Cl |
Origin of Product |
United States |
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